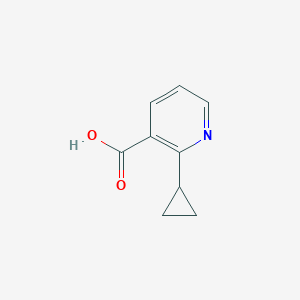

2-Cyclopropylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJNYZWEQWPWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylnicotinic Acid and Its Analogs

Strategies for Constructing the Cyclopropane (B1198618) Ring in Nicotinic Acid Frameworks

The introduction of a cyclopropyl (B3062369) group onto a nicotinic acid scaffold can be achieved either by forming the cyclopropane ring on a pre-existing pyridine (B92270) structure or by constructing the pyridine ring from a cyclopropyl-containing precursor. The following sections detail prominent methods focused on the former approach.

Intramolecular cycloalkylation provides a direct method for forming cyclopropane rings through the formation of a carbon-carbon bond via a nucleophilic substitution reaction. This strategy typically involves a precursor molecule containing both a nucleophilic center and a suitable leaving group in a 1,3-relationship.

A common approach is the SN2-type intramolecular nucleophilic substitution. For instance, an enone precursor can be treated with a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS). rsc.org The base deprotonates the α-carbon of the enone, generating an enolate which then acts as the intramolecular nucleophile, attacking a carbon bearing a leaving group to close the three-membered ring. This method can offer high stereochemical control, yielding the desired cyclopropane product exclusively. rsc.org The successful application of this method relies on the careful design and synthesis of the acyclic precursor to ensure the correct geometry for ring closure.

Catalytic methods for cyclopropanation are highly valuable as they can offer high levels of stereoselectivity and efficiency. Biocatalysis, in particular, has emerged as a powerful tool for these transformations.

Recent studies have demonstrated the use of hemoproteins, such as engineered myoglobin variants, as effective biocatalysts for the stereoselective synthesis of pyridine-functionalized cyclopropanes. nih.govwpmucdn.comacs.orgnih.gov This method utilizes pyridotriazoles (PyTz) as stable and accessible carbene precursors. nih.govwpmucdn.comnih.gov The enzyme activates the pyridotriazole, mediating a carbene transfer to a variety of olefin substrates, including both electron-rich and electron-deficient ones. nih.govwpmucdn.comacs.orgnih.gov This biocatalytic approach is noted for its high activity and stereoselectivity, offering an enantiodivergent route to the desired cyclopropane products. nih.govwpmucdn.com

| Olefin Substrate | Biocatalyst | Product Yield | Stereoselectivity |

| 4-Bromo-styrene | Mb | Good | High |

| 4-Bromo-styrene | Mb(L29V,F33V,H64V,V68F) | Good | High (opposite enantiomer) |

| Styrene | Mb | 8% | High |

This interactive table summarizes representative results from biocatalytic cyclopropanation studies. Data derived from multiple sources. nih.govwpmucdn.com

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. nih.gov The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a concerted fashion to form the cyclopropane ring. wikipedia.orgnrochemistry.com A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

The reaction is tolerant of many functional groups and can be applied to precursors of nicotinic acid that contain a double bond. nrochemistry.com For substrates containing directing groups, such as allylic alcohols, the zinc carbenoid can complex with the hydroxyl group, leading to cyclopropanation on the same face of the molecule. organic-chemistry.org This directing effect provides a powerful tool for controlling the stereochemistry of the product. Various modifications of the reagent, such as the Furukawa modification using diethylzinc (Et₂Zn), have been developed to improve reactivity and substrate scope. wikipedia.org

| Substrate Type | Reagents | Key Feature |

| Unfunctionalized Alkene | Et₂Zn, CH₂I₂ | General applicability |

| Allylic Alcohol | Zn(Cu), CH₂I₂ | Hydroxyl-directed delivery |

| Vinyl Ether | Et₂Zn, CH₂I₂ | High yields for electron-rich alkenes |

This interactive table highlights different applications of the Simmons-Smith reaction. Data derived from multiple sources. nih.govwikipedia.orgorganic-chemistry.org

The Corey-Chaykovsky and Kulinkovich reactions are powerful named reactions for the synthesis of three-membered rings, applicable to precursors of 2-cyclopropylnicotinic acid.

Corey-Chaykovsky Reaction: This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound to produce a cyclopropane. organic-chemistry.orgnrochemistry.com Stabilized ylides, such as dimethyloxosulfonium methylide (Corey's ylide), typically undergo a 1,4-conjugate addition to the enone, followed by an intramolecular ring-closing displacement of the dimethyl sulfoxide leaving group to form the cyclopropane ring. organic-chemistry.orgadichemistry.com This strategy has been successfully applied in the synthesis of nicotinic acid analogs. For example, the cyclopropyl moiety of 6-[1-(Aryl)cyclopropyl]nicotinic acid derivatives has been constructed by treating an alkene precursor with trimethylsulfoxonium iodide and potassium tert-butoxide. nih.gov

Kulinkovich Reaction: The Kulinkovich reaction provides a route to cyclopropanols from carboxylic esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. nrochemistry.comorganic-chemistry.org The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the titanium catalyst and two equivalents of the Grignard reagent. organic-chemistry.org This intermediate then reacts with the ester to form the cyclopropanol product. organic-chemistry.org The resulting cyclopropanol can serve as a versatile intermediate, which can be further transformed (e.g., through dehydroxylation) to yield the desired cyclopropyl group on a nicotinic acid precursor. A variation, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org

| Reaction | Substrate | Reagent(s) | Product |

| Corey-Chaykovsky | α,β-Unsaturated Ketone | Dimethylsulfoxonium methylide | Cyclopropyl Ketone |

| Kulinkovich | Carboxylic Ester | EtMgBr, Ti(OiPr)₄ | 1-Substituted Cyclopropanol |

| Kulinkovich-de Meijere | N,N-Dialkylamide | EtMgBr, Ti(OiPr)₄ | N,N-Dialkylcyclopropylamine |

This interactive table compares the applications of the Corey-Chaykovsky and Kulinkovich reactions. Data derived from multiple sources. adichemistry.comorganic-chemistry.orgorganic-chemistry.org

While the Horner-Wadsworth-Emmons (HWE) reaction is predominantly known for the synthesis of alkenes, variations of this reaction can be employed to construct cyclopropane rings. These methods typically involve modified phosphonate reagents that facilitate a tandem reaction sequence leading to the three-membered ring.

One such approach utilizes stabilized HWE phosphonates in reactions with 1,2-dioxines. The phosphonate is sufficiently nucleophilic to open the dioxine ring, and the subsequent intramolecular reaction sequence leads to the formation of diastereomerically pure di- and trisubstituted cyclopropanes in high yields. acs.org Another strategy, known as the homologous HWE reaction, provides a stereoselective method for synthesizing cyclopropanecarboxylates. rsc.org In this process, α-phosphono-γ-lactones are treated with a base like sodium ethoxide, which induces a rearrangement and elimination to form the corresponding ethyl cyclopropanecarboxylates. rsc.org This method is an attractive alternative for constructing cyclopropanes that bear an electron-withdrawing group, a common feature in precursors for nicotinic acid synthesis.

Cycloaddition reactions are fundamental in synthetic chemistry for ring construction. While [4+2] cycloadditions (Diels-Alder reactions) are commonly used to build the pyridine ring itself from acyclic precursors acsgcipr.orgrsc.org, the formation of the cyclopropane ring is typically achieved through [2+1] cycloadditions.

In the context of synthesizing this compound, the most relevant cycloadditions are those that form the three-membered ring. The previously discussed catalytic cyclopropanation and Simmons-Smith reactions can be mechanistically viewed as formal [2+1] cycloadditions of a carbene or carbenoid to an alkene. Once the cyclopropylpyridine scaffold is formed, it can participate in further cycloaddition reactions. For instance, cyclopropyl pyridines can undergo a pyridine-boryl radical-catalyzed [3+2] cycloaddition with alkenes, demonstrating the utility of the cyclopropyl group in facilitating further skeletal diversification. researchgate.net However, for the primary construction of the cyclopropane ring on a nicotinic acid framework, carbene-based [2+1] cycloadditions remain the most direct and widely applied cycloaddition strategy.

Michael-Initiated Ring-Closure (MIRC) Cyclopropanation Mechanisms

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful and versatile method for the stereoselective synthesis of cyclopropane rings. rsc.orgresearchgate.net The mechanism involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution, effectively forming a three-membered ring in a controlled manner. nih.gov

Michael Addition: A nucleophile (the Michael donor) adds to an electron-deficient alkene (the Michael acceptor). The acceptor is specifically designed to have a good leaving group on the carbon atom beta to the electron-wthdrawing group.

Intramolecular Cyclization: The intermediate enolate generated from the Michael addition then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the leaving group. This nucleophilic attack displaces the leaving group and closes the three-membered ring, forming the cyclopropane derivative.

This methodology is highly valued for its ability to generate substituted cyclopropanes with a high degree of diastereoselectivity. researchgate.net The reaction tolerates a wide range of functional groups on both the Michael donor and acceptor, allowing for the synthesis of diverse and complex cyclopropane structures. researchgate.net Enantioselective versions of the MIRC reaction have also been developed, providing access to chiral cyclopropane derivatives. rsc.orgresearchgate.net

Table 1: Key Components in a General MIRC Reaction

| Component | Role | Common Examples |

|---|---|---|

| Michael Donor | Nucleophile | Malonates, cyanoacetates, phosphonates, organometallic reagents |

| Michael Acceptor | Electrophilic Alkene | α,β-unsaturated ketones, esters, or nitriles with a leaving group at the β-position |

| Leaving Group | Displaced group | Halides (Br, Cl), Tosylates |

| Base/Catalyst | Initiates reaction | Alkoxides, hydrides, organocatalysts |

Incorporation of Cyclopropyl Moieties via Key Building Blocks

An alternative and widely used strategy for synthesizing this compound and its analogs involves the use of key building blocks that already contain the cyclopropyl moiety. acs.org This approach leverages the commercial availability or straightforward synthesis of simple cyclopropane-containing reagents, which can then be attached to a pre-functionalized pyridine ring.

Cyclopropylamine is a valuable precursor in medicinal chemistry and serves as a key building block for introducing a cyclopropylamino group. longdom.org Its utility lies in its ability to act as a nucleophile in substitution reactions. For the synthesis of this compound analogs, a common pathway involves the nucleophilic aromatic substitution of a 2-halonicotinic acid, such as 2-chloronicotinic acid.

In a typical reaction, 2-chloronicotinic acid is treated with cyclopropylamine, often in the presence of a base and sometimes a catalyst, to facilitate the displacement of the chloride. This method is analogous to the synthesis of other 2-(amino)nicotinic acids and can be an efficient route to 2-(cyclopropylamino)nicotinic acid derivatives. nih.gov The reactivity of cyclopropylamine makes it a cornerstone in the synthesis of various therapeutic agents, including antidepressants and antiviral drugs. longdom.org

Cyclopropanesulfonamide is another important building block used to incorporate the cyclopropyl moiety into larger molecules. acs.org While it can be used to form sulfonamide linkages, its role as a synthetic precursor can also be adapted for C-C bond formation through more advanced synthetic transformations, such as directed metalation followed by cross-coupling. The stability and defined structure of cyclopropanesulfonamide make it a reliable component in multi-step synthetic sequences common in pharmaceutical development.

Cyclopropanecarbonyl chloride is a highly reactive and versatile reagent for introducing the cyclopropylcarbonyl group onto a molecule. sigmaaldrich.comsigmaaldrich.com As an acyl chloride, it readily participates in acylation reactions with a wide range of nucleophiles. It can be prepared from cyclopropanecarboxylic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comchemicalbook.com

Its applications in synthesis include:

Friedel-Crafts Acylation: Reaction with aromatic or heteroaromatic systems to form cyclopropyl ketones.

Amide Formation: Reaction with amines to produce cyclopropylcarboxamides.

Ester Formation: Reaction with alcohols to yield cyclopropyl esters.

For the synthesis of derivatives related to this compound, cyclopropanecarbonyl chloride could be used to acylate a suitably modified pyridine precursor. chemicalbook.com

Table 2: Properties of Cyclopropanecarbonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 4023-34-1 sigmaaldrich.com |

| Molecular Formula | C₄H₅ClO chemicalbook.com |

| Molecular Weight | 104.53 g/mol sigmaaldrich.com |

| Boiling Point | 119 °C sigmaaldrich.com |

| Density | 1.152 g/mL at 25 °C sigmaaldrich.com |

Cyclopropylmagnesium bromide is a Grignard reagent used for introducing the cyclopropyl group via nucleophilic addition or cross-coupling reactions. sigmaaldrich.comsdfine.com It is typically supplied as a solution in a solvent like tetrahydrofuran (THF). sigmaaldrich.com This organometallic reagent can react with various electrophiles, making it a valuable tool for forming carbon-carbon bonds.

A primary application is in transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki-Miyaura coupling after transmetalation to a zinc or boron species) with a halogenated pyridine, such as a 2-bromo or 2-chloronicotinic acid ester. sigmaaldrich.comresearchgate.net This allows for the direct and efficient formation of the C-C bond between the pyridine ring and the cyclopropyl group. The reaction of cyclopropylmagnesium bromide with an appropriate precursor is a key step in the preparation of certain oxidosqualene cyclase (OSC) inhibitors. sigmaaldrich.com

Advanced Synthetic Transformations for Functionalizing this compound Derivatives

Once the this compound core structure is synthesized, it can be further modified to create a library of analogs with diverse properties. These advanced transformations typically target the carboxylic acid group or the pyridine ring.

A common and important functionalization is the conversion of the carboxylic acid to an amide. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted nicotinamide derivative. This two-step, one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships in drug discovery programs. mdpi.com

Further modifications can include substitutions at other positions on the pyridine ring, provided they are not sterically hindered by the cyclopropyl group. These reactions might involve electrophilic aromatic substitution if the ring is sufficiently activated, or more commonly, directed ortho-metalation followed by quenching with an electrophile.

Grignard Reactions

Grignard reactions offer a versatile method for forming carbon-carbon bonds. In the context of synthesizing analogs of this compound, a key application is the Kulinkovich-Szymoniak reaction, which utilizes Grignard reagents to construct primary cyclopropylamines from nitriles. youtube.comdavuniversity.orglibretexts.orgyoutube.com

This reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a titanium(IV) alkoxide like titanium(IV) isopropoxide. youtube.com This intermediate then reacts with a nitrile. For the synthesis of an analog, a 2-cyanopyridine derivative could serve as the nitrile substrate. The subsequent treatment of the resulting azatitanacyclopentene intermediate with a Lewis acid, such as boron trifluoride etherate, facilitates rearrangement to the desired primary cyclopropylamine. youtube.comdavuniversity.org

This methodology allows for the conversion of readily available pyridinecarbonitriles into novel cyclopropylamine analogs, which are valuable building blocks in medicinal chemistry. davuniversity.org The reaction can be adapted to use various substituted Grignard reagents, leading to 1,2-disubstituted cyclopropylamine products. youtube.com

Table 1: Key Features of the Kulinkovich-Szymoniak Reaction for Cyclopropylamine Synthesis

| Feature | Description |

| Substrates | Nitriles (e.g., 2-Cyanopyridine), Grignard Reagents (e.g., EtMgBr) |

| Key Reagent | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) |

| Intermediate | Titanacyclopropane |

| Final Step | Lewis acid (e.g., BF₃·OEt₂) mediated rearrangement |

| Product | Primary Cyclopropylamine |

Henry Nitroaldol Reactions

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). youtube.comsaskoer.ca The resulting β-nitro alcohols are highly versatile intermediates that can be converted into other functional groups, such as nitroalkenes via dehydration, β-amino alcohols via reduction of the nitro group, or α-nitro ketones through oxidation. youtube.comsaskoer.ca

In the synthesis of this compound analogs, the Henry reaction can be envisioned as a key step to introduce functionalized side chains. For instance, a pyridine-2-carboxaldehyde could react with nitrocyclopropane in the presence of a base to form a cyclopropyl-substituted β-nitro alcohol. Subsequent chemical transformations of this intermediate could lead to a variety of analogs.

Alternatively, the reduction of the nitro group in the Henry product provides a direct route to β-amino alcohol analogs. These compounds are important precursors for various biologically active molecules. nptel.ac.in The reaction can be performed under various conditions, and asymmetric versions have been developed to control the stereochemistry of the newly formed chiral centers. youtube.com

Scheme 1: Proposed Henry Reaction for Synthesis of a this compound Analog

Meerwein-Ponndorf-Verley Reductions

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.org The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst, with an alcohol like isopropanol serving as the hydride donor. wikipedia.orgalfa-chemistry.com The process is revered for its mild conditions and high tolerance for other functional groups, such as carbon-carbon double bonds, nitro groups, and halogens, which remain unaffected during the reduction. alfa-chemistry.com

The mechanism proceeds through a six-membered cyclic transition state where the aluminum alkoxide coordinates to the carbonyl oxygen, facilitating a hydride transfer from the sacrificial alcohol to the carbonyl carbon. organic-chemistry.orgacsgcipr.org The reaction is reversible, and its direction is typically controlled by using a large excess of the sacrificial alcohol and removing the resulting ketone (e.g., acetone) by distillation to drive the equilibrium toward the desired product. organic-chemistry.orgacsgcipr.org

In the context of synthesizing analogs of this compound, the MPV reduction could be a crucial step for converting a 2-acylnicotinic acid derivative into a chiral alcohol intermediate. For instance, the reduction of a 2-ketone substituted pyridine can provide a secondary alcohol, which can be a precursor for further functionalization. The reaction's applicability to aromatic and heteroaromatic ketones makes it a suitable tool for modifying pyridine-based substrates. nih.gov

| Substrate | Reductant | Base | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone | (±)-1-Phenylethanol | K₃PO₄ | 1-Phenylethanol | 88 |

| 4'-Methoxyacetophenone | (±)-1-Phenylethanol | K₃PO₄ | 1-(4-Methoxyphenyl)ethanol | 91 |

| tert-Butyl phenyl ketone | (±)-1-Phenylethanol | K₃PO₄ | 2,2-Dimethyl-1-phenylpropan-1-ol | 83 |

| α-Tetralone | (±)-1-Phenylethanol | K₃PO₄ | α-Tetralol | 86 |

Passerini and Paternò-Büchi Reactions

Passerini Reaction

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org This multicomponent approach is highly atom-economical and allows for the rapid construction of complex molecules from simple starting materials. organic-chemistry.org The reaction is believed to proceed through a cyclic transition state, especially in aprotic solvents, where hydrogen bonding plays a key role. organic-chemistry.org

For the synthesis of this compound analogs, the Passerini reaction offers a direct route to highly functionalized pyridine derivatives. For example, a pyridine-2-carbaldehyde derivative could react with cyclopropanecarboxylic acid and a suitable isocyanide to form a complex amide. A significant advantage of this reaction is that it is often stereoconservative, even with stereochemically labile α-chiral aldehydes, making it valuable in asymmetric synthesis. mdpi.com The use of a Lewis acid, such as zinc bromide, has been shown to improve diastereoselectivity in certain cases. mdpi.com

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and an alkene in its ground state, yielding an oxetane ring. nih.govcambridgescholars.com The reaction is a cornerstone of photochemistry and provides access to four-membered heterocyclic rings that are present in various biologically active compounds. nih.govslideshare.net The mechanism typically involves the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. nih.gov This intermediate subsequently undergoes intersystem crossing and ring closure to form the oxetane product. nih.gov

In the synthesis of analogs, a Paternò-Büchi reaction could be envisioned between a pyridine derivative containing a carbonyl group (e.g., 2-acetylnicotinic acid) and an alkene. Alternatively, a nicotinic acid derivative with a vinyl substituent could react with a simple ketone or aldehyde. The resulting oxetane-fused or substituted pyridine would be a structurally unique analog of this compound. The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the nature of the reactants, solvent, and temperature. slideshare.net

Petasis Reactions

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgacs.org This reaction is valued for its operational simplicity, mild conditions, and broad substrate scope, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgorganic-chemistry.org

The reaction is particularly useful for synthesizing α-amino acids and their derivatives. organic-chemistry.orgresearchgate.net The mechanism involves the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the organoboronic acid. The application of the Petasis reaction in the pyridine series has been documented, providing access to unnatural N-aryl-α-amino acids. researchgate.net This methodology could be directly applied to the synthesis of analogs of this compound. For instance, an aminonicotinic acid derivative could be reacted with cyclopropanecarboxaldehyde and a vinylboronic acid to construct a complex side chain at the amino position. The reaction demonstrates high stereocontrol when a chiral amine or aldehyde is utilized. wikipedia.org

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

|---|---|---|---|

| Secondary Amine | Aldehyde | Vinylboronic Acid | Allylamine |

| L-Phenylalanine methyl ester | Lactol | Arylboronic Acid | anti-1,2-Amino alcohol |

| Benzylamine | Dihydroxyacetone | 2-(p-octylphenyl)vinylboronic acid | Precursor to FTY720 (immunosuppressant) |

| Aminopyridine | Glyoxylic Acid | Arylboronic Acid | N-Aryl-α-amino acid |

Peterson Olefination

The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. wikipedia.orgchemistnotes.com It is considered the silicon analog of the Wittig reaction. chemistnotes.com A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated. organic-chemistry.org This intermediate can then undergo elimination to form the alkene under either acidic or basic conditions, with each condition leading to a different stereochemical outcome. wikipedia.org Basic elimination proceeds via a stereospecific syn-elimination, while acidic elimination occurs via an anti-elimination pathway. nrochemistry.com This stereochemical control is a major advantage, as it allows for the selective synthesis of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane precursor. wikipedia.org

This reaction can be strategically employed to introduce a vinyl group onto the pyridine ring, which can then be subjected to cyclopropanation to form the desired 2-cyclopropyl group. For example, a 2-formylnicotinic acid derivative could be treated with an α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) to generate the β-hydroxysilane intermediate. Subsequent elimination would yield the 2-vinylnicotinic acid derivative, a direct precursor for cyclopropanation.

| β-Hydroxysilane Diastereomer | Elimination Condition | Mechanism | Alkene Product |

|---|---|---|---|

| Erythro or Threo | Base (e.g., KH) | Syn-elimination | (Z)-Alkene |

| Erythro or Threo | Acid (e.g., H₂SO₄) | Anti-elimination | (E)-Alkene |

Pictet-Spengler Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a condensation and ring-closing reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com This reaction is a special case of the Mannich reaction and has been a fundamental tool in the synthesis of isoquinoline and indole alkaloids for over a century. wikipedia.orgmdpi.com The reaction mechanism involves the formation of an iminium ion from the amine and carbonyl precursors, followed by an intramolecular electrophilic attack on the aromatic ring to close the new heterocyclic ring. wikipedia.org

While the classic Pictet-Spengler reaction is most efficient with electron-rich aromatic rings like indole, its principles can be applied to the synthesis of complex analogs based on a pyridine framework, often referred to as aza-Pictet-Spengler reactions. For instance, a β-(pyridin-3-yl)ethylamine could serve as the amine component. Reaction with cyclopropanecarboxaldehyde would, after cyclization onto the pyridine ring, yield a cyclopropyl-substituted tetrahydrodipyrido-isoquinoline analog. This strategy is powerful for building polyheterocyclic frameworks that are otherwise difficult to access. nih.gov

Preparations of Aldehydes and Ketones

The synthesis of aldehyde and ketone precursors is fundamental to many of the methodologies described above. Specifically, the preparation of 2-formyl- or 2-acetylnicotinic acid derivatives is a key starting point. Several classic and modern organic reactions can be employed for this purpose.

Oxidation of Alcohols : Primary alcohols can be oxidized to aldehydes using reagents like pyridinium chlorochromate (PCC), while secondary alcohols yield ketones with a variety of oxidants. pressbooks.pub A 2-(hydroxymethyl)nicotinate ester could thus be converted to the corresponding 2-formyl derivative.

Ozonolysis of Alkenes : The oxidative cleavage of a C=C double bond via ozonolysis is an effective method for producing aldehydes and ketones. pressbooks.pub A 2-vinylnicotinate precursor could be cleaved to yield the 2-formylnicotinate.

Hydration of Alkynes : The hydration of a terminal alkyne can produce a methyl ketone (via Markovnikov addition with an Hg²⁺ catalyst) or an aldehyde (via anti-Markovnikov hydroboration-oxidation). pressbooks.pub This could be used to prepare 2-acetyl or 2-formyl nicotinates from a 2-ethynyl precursor.

Reduction of Carboxylic Acid Derivatives : Carboxylic acid derivatives such as esters, acid chlorides, or nitriles can be partially reduced to aldehydes using hydride reagents like diisobutylaluminium hydride (DIBALH). researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Primary Alcohol | PCC | Aldehyde | pressbooks.pub |

| Secondary Alcohol | PCC, CrO₃, etc. | Ketone | pressbooks.pub |

| Alkene | 1. O₃; 2. (CH₃)₂S | Aldehyde / Ketone | pressbooks.pub |

| Terminal Alkyne | 1. Sia₂BH; 2. H₂O₂, NaOH | Aldehyde | pressbooks.pub |

| Ester / Acid Chloride | DIBALH (low temp.) | Aldehyde | researchgate.net |

Preparations of Amines

The synthesis of amine precursors, particularly cyclopropylamines and aminopyridines, is essential for reactions like the Petasis and Pictet-Spengler syntheses.

Reductive Amination : This is one of the most common methods for amine synthesis, involving the reaction of a ketone or aldehyde with an amine (or ammonia) in the presence of a reducing agent like sodium cyanoborohydride. youtube.com For example, cyclopropanecarboxaldehyde can be reacted with ammonia to produce cyclopropylamine.

Kulinkovich-de Meijere Reaction : This reaction allows for the synthesis of cyclopropylamines from amides and Grignard reagents in the presence of a titanium catalyst. It is a powerful method for creating substituted cyclopropylamine structures. clockss.org

From α-Chloroaldehydes : A recently developed method allows for the highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. The reaction proceeds by trapping a zinc homoenolate with an amine, followed by ring closure. chemrxiv.org

N-Cyclopropylation : Amines and anilines can be N-cycloproplyated using cyclopropylboronic acid in the presence of a copper catalyst. This method is effective for attaching a cyclopropyl group directly to a nitrogen atom, such as in an aminonicotinic acid derivative. researchgate.net

Preparations of Carboxylic Acids

The final step in many synthetic routes to this compound will involve the formation of the carboxylic acid group itself. This can be achieved through several reliable methods, starting from a precursor where the cyclopropylpyridine core is already assembled.

One common strategy is the hydrolysis of a nitrile . For instance, 2-cyclopropyl-3-cyanopyridine can be subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. This precursor, 2-cyclopropyl-3-cyanopyridine, can be synthesized via a nucleophilic aromatic substitution reaction where 2-chloronicotinic nitrile is reacted with a cyclopropyl nucleophile, or through a cross-coupling reaction.

Another viable method is the oxidation of a primary alcohol or an aldehyde . If 2-cyclopropyl-3-pyridinemethanol or 2-cyclopropyl-3-pyridinecarboxaldehyde is available, it can be oxidized using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), to afford this compound.

Furthermore, carbonation of an organometallic reagent offers a direct route. A 2-cyclopropyl-3-lithiopyridine or a corresponding Grignard reagent, formed by halogen-metal exchange of 2-cyclopropyl-3-halopyridine, can be reacted with carbon dioxide (CO₂) followed by an acidic workup to produce the target carboxylic acid.

A specialized method for carboxylic acids on a pyridine ring is the decarboxylation of a dicarboxylic acid . For example, pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to undergo decarboxylation to nicotinic acid. cdnsciencepub.com It is plausible that a 2-cyclopropylpyridine-3,4-dicarboxylic acid could be selectively decarboxylated at the 4-position to yield this compound.

| Precursor | Reagents and Conditions | Product |

| 2-Cyclopropyl-3-cyanopyridine | 1. NaOH(aq), Δ 2. H₃O⁺ | This compound |

| 2-Cyclopropyl-3-pyridinemethanol | KMnO₄, NaOH(aq), Δ | This compound |

| 2-Cyclopropyl-3-halopyridine | 1. n-BuLi or Mg 2. CO₂ 3. H₃O⁺ | This compound |

| 2-Cyclopropylpyridine-3,4-dicarboxylic acid | Heat | This compound |

Prins Reactions

The Prins reaction and its nitrogen-containing variant, the aza-Prins reaction, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving the reaction of an alkene or alkyne with a carbonyl compound or an imine under acidic conditions. While a direct application to form this compound is not straightforward, an intramolecular aza-Prins cyclization could be envisioned for the synthesis of a precursor to a this compound analog. researchgate.netsemanticscholar.org

A hypothetical pathway could involve a homoallylic amine containing a cyclopropyl group. For example, a suitably substituted homoallylic amine could react with an aldehyde in the presence of a Lewis or Brønsted acid to generate an iminium ion. Subsequent intramolecular cyclization would lead to a piperidine ring, which is a common core in many alkaloids. If the starting homoallylic amine is appropriately designed, this could lead to a fused ring system from which a this compound derivative could be elaborated.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

| Cyclopropyl-substituted homoallylic amine | Aldehyde (e.g., formaldehyde) | Lewis Acid (e.g., In(OTf)₃) | Iminium ion | Substituted piperidine derivative |

Reactions of Aldehydes and Ketones

Aldehydes and ketones are versatile intermediates in organic synthesis. In the context of this compound, a key precursor could be a 2-cyclopropylpyridine derivative bearing an aldehyde or ketone at the 3-position.

A plausible synthetic route could involve the reaction of a 2-cyclopropyl-3-acetylpyridine with a suitable reagent to introduce the carboxylic acid functionality. For instance, a haloform reaction of 2-cyclopropyl-3-acetylpyridine would yield this compound.

Alternatively, a 2-cyclopropylpyridine-3-carbaldehyde could be a key intermediate. This aldehyde could be synthesized from the corresponding alcohol by oxidation. The aldehyde can then be oxidized to the carboxylic acid as mentioned in section 2.3.15.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| 2-Cyclopropyl-3-acetylpyridine | 1. Br₂, NaOH 2. H₃O⁺ | - | This compound |

| 2-Cyclopropyl-3-pyridinemethanol | PCC or other mild oxidant | 2-Cyclopropylpyridine-3-carbaldehyde | (after further oxidation) this compound |

Reactions of Amines

Reactions of amines are fundamental to the synthesis of many nitrogen-containing heterocycles, including pyridine derivatives. A plausible approach to a this compound precursor could involve the condensation of an amine with a dicarbonyl compound or a related species.

For instance, a three-component reaction between an aldehyde, a 2-aminopyridine derivative, and a diazo ester, catalyzed by a rhodium(III) complex, can lead to the formation of pyrido[1,2-α]pyrimidin-4-ones. nih.gov While not a direct synthesis of this compound, this demonstrates how aminopyridines can be used to construct more complex heterocyclic systems.

A more direct, albeit hypothetical, approach could involve the reaction of a cyclopropyl-containing β-ketoester with an enamine derived from a suitable amine to construct the pyridine ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 2-Aminopyridine | Aldehyde | Diazo ester | [Cp*RhCl₂]₂, AgSbF₆ | Pyrido[1,2-α]pyrimidin-4-one |

| Cyclopropyl β-ketoester | Enamine | - | Heat, acid or base catalyst | Substituted nicotinic acid ester |

Reactions of Carboxylic Acids

While the goal is to synthesize this compound, reactions of other carboxylic acids can be employed to build the pyridine ring or introduce the cyclopropyl group.

A well-established method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an amine. A variation of this could potentially use a cyclopropyl-containing β-ketoester as a starting material to introduce the cyclopropyl group at the 2-position of the resulting dihydropyridine, which can then be oxidized to the pyridine.

Furthermore, a pre-existing nicotinic acid derivative could be modified. For example, a Suzuki cross-coupling reaction between a 2-halonicotinic acid ester and cyclopropylboronic acid could be a highly effective method for introducing the cyclopropyl group. audreyli.comresearchgate.net This approach benefits from the commercial availability of both coupling partners.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Methyl 2-chloronicotinate | Cyclopropylboronic acid | Pd catalyst, base | Methyl 2-cyclopropylnicotinate |

| Cyclopropyl β-ketoester | Aldehyde, Ammonia | Heat | Dihydropyridine intermediate (oxidized to pyridine) |

Reformatsky Reactions

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxyester. wikipedia.orglibretexts.orgiitk.ac.in This reaction can be adapted for the synthesis of heterocyclic compounds.

A plausible, though not widely reported, strategy for a this compound precursor could involve the reaction of a 2-halopyridine-3-carbaldehyde with an α-haloester and zinc. The resulting β-hydroxyester could then be dehydrated and further manipulated to afford the desired product.

A more likely approach would be an intramolecular Reformatsky reaction. A substrate containing both a 2-halopyridine moiety and an ester with an α-halogen could be cyclized using zinc to form a fused ring system, which could then be opened to reveal a substituted nicotinic acid derivative.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-Chloropyridine-3-carbaldehyde | Ethyl bromoacetate | Zinc | Ethyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate |

| Suitably substituted 2-halopyridine with α-haloester side chain | - | Zinc | Fused bicyclic lactone |

Robinson Annulations

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. The nitrogen-containing version, known as the aza-Robinson annulation, can be used to synthesize fused bicyclic amides and related nitrogen heterocycles. nih.govresearchgate.netresearchgate.net

While a direct application to the synthesis of a simple this compound is not apparent, this methodology could be employed to construct a more complex, fused pyridine system that incorporates a cyclopropyl group. For example, a cyclic imide could undergo a Michael addition to a cyclopropyl-containing vinyl ketone. The resulting intermediate could then be induced to undergo an intramolecular aldol-type condensation to form a fused bicyclic system. Subsequent ring-opening or further functional group manipulations could potentially lead to a this compound analog.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Cyclic imide (e.g., succinimide) | Cyclopropyl vinyl ketone | 1. Base (e.g., NaOEt) 2. Acid (e.g., TfOH) | Fused bicyclic amide |

Asymmetric Synthesis Approaches for Chiral this compound Analogs

The development of synthetic routes to enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry. For analogs of this compound, the introduction of a chiral cyclopropane ring presents a significant synthetic challenge that has been addressed through various innovative asymmetric strategies. These approaches are crucial as the stereochemistry of the cyclopropane moiety can profoundly influence the biological activity of the resulting compounds. Methodologies for achieving high stereoselectivity in the synthesis of chiral cyclopropyl-containing building blocks, including those with pyridyl substituents, have focused on biocatalysis, organocatalysis, and transition-metal catalysis.

A notable advancement in the asymmetric synthesis of pyridyl-substituted cyclopropanes involves the use of biocatalysis. Researchers have successfully employed engineered hemoproteins as catalysts for the stereoselective construction of these valuable scaffolds. nih.govwpmucdn.com In one such approach, engineered myoglobin (Mb) variants were used to catalyze the asymmetric cyclopropanation of various olefins using pyridotriazoles (PyTz) as stable carbene precursors. nih.govwpmucdn.com This biocatalytic system demonstrated high activity and stereoselectivity, accommodating both electron-rich and electron-deficient olefins. nih.govwpmucdn.com

The versatility of this enzymatic approach is highlighted by its enantiodivergent nature, allowing access to different stereoisomers of the pyridyl cyclopropane products. nih.govwpmucdn.com For instance, different engineered myoglobin variants can produce opposite enantiomers of the desired cyclopropane product from the same set of starting materials. nih.govwpmucdn.com Mechanistic studies have indicated that substitutions within the pyridotriazole reagent play a critical role in facilitating multiple steps of the catalytic cycle. nih.gov This biocatalytic method represents a significant step forward, providing direct access to optically active pyridine-containing cyclopropanes, which are highly sought-after in drug discovery. nih.govwpmucdn.com

Another strategy for achieving asymmetric cyclopropanation is through organocatalysis, where small chiral organic molecules are used to induce stereoselectivity. Chiral pyridine derivatives themselves have been explored as catalysts in asymmetric cyclization reactions. digitellinc.com In a study focusing on the reaction between electron-deficient alkenes and iodoacetate, a chiral fused pyridine catalyst was identified as being highly effective in producing trans-cyclopropanes with good yield and high enantiomeric excess. digitellinc.com The proposed mechanism involves the in situ generation of a pyridinium ylide, which then undergoes a Michael addition to the alkene, followed by a ring-closing step to form the cyclopropane. digitellinc.com The stereochemical outcome of the reaction is rationalized by the transition state energies, which have been studied using DFT calculations. digitellinc.com

Transition-metal catalysis is a well-established and powerful tool for asymmetric cyclopropanation. A variety of chiral metal complexes have been developed to effect the enantioselective transfer of a carbene to an olefin. Chiral cobalt(II) porphyrin complexes, for example, have shown exceptional stereocontrol in cyclopropanation reactions with diazoacetates. nih.gov These catalysts are noted for their ability to achieve complete diastereocontrol for the trans isomer and high enantioselectivities. nih.gov Similarly, iron complexes with chiral bis(imino)pyridine ligands have been utilized for the asymmetric cyclopropanation of alkenes with diazo compounds, leading to the formation of chiral cyclopropane skeletons that are of significant pharmaceutical interest. researchgate.net The resulting cyclopropyl nitriles can be further elaborated into key intermediates like cyclopropyl carboxylic acids and cyclopropylamines. researchgate.net

Recent developments have also focused on using non-stabilized carbenes in asymmetric cyclopropanation, expanding the scope of accessible cyclopropane structures. Cobalt catalysts with chiral pyridine bis(oxazoline) (Pybox) ligands have been investigated for the cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn While this particular system showed moderate enantioselectivity, it highlights the ongoing efforts to develop robust catalytic systems for challenging transformations. dicp.ac.cn The general principle of using chiral ligands to control the stereochemical outcome of metal-catalyzed carbene transfer remains a central and highly successful strategy in the synthesis of chiral cyclopropanes.

The following table summarizes representative findings in the asymmetric synthesis of cyclopropanes, with a focus on methods applicable to pyridyl-substituted analogs.

| Catalyst/Method | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |

| Engineered Myoglobin | Styrenes, O/S-allyl-(thio)phenols, acrylates, vinyl amides | Pyridyl-functionalized cyclopropanes | High | High (enantiodivergent) | nih.govwpmucdn.com |

| Chiral Fused Pyridine | Benzalmalononitrile, iodoacetate | trans-Cyclopropane | 84 | 83 ee | digitellinc.com |

| Chiral Cobalt(II) Porphyrin | Olefins, diazoacetates | trans-Cyclopropane | High | High ee, complete trans selectivity | nih.gov |

| Bis(imino)pyridine Iron Complex | 3,4-difluorostyrene, α-diazoacetonitrile | Cyclopropyl nitrile | High | 88 ee | researchgate.net |

| (Pybox)Cobalt Complex | 1,3-dienes, 2,2-dichloropropane | Dimethylcyclopropane | <28 | up to 45 ee | dicp.ac.cn |

These diverse approaches underscore the continuous innovation in synthetic organic chemistry aimed at accessing chiral molecules of pharmaceutical importance. The development of stereoselective methods for the synthesis of this compound analogs is critical for exploring the full potential of this class of compounds in various therapeutic areas.

Biological and Pharmacological Investigations of 2 Cyclopropylnicotinic Acid and Its Analogs

Broad-Spectrum Biological Activities Associated with Cyclopropane-Containing Compounds

The strained cyclopropane (B1198618) ring is a key structural motif found in a variety of natural and synthetic compounds that exhibit significant biological effects. nih.gov Its presence can lead to a diverse range of pharmacological activities, from enzyme inhibition to antimicrobial and insecticidal properties. The unique stereochemical and electronic nature of the cyclopropane group allows it to serve as a stable bioisostere for other chemical groups, such as carbon-carbon double bonds, which can enhance metabolic stability and receptor affinity. nih.gov

Enzyme Inhibition Potentials

Cyclopropane-containing compounds are notable for their ability to act as enzyme inhibitors through various mechanisms. The inherent ring strain and specific stereochemistry of the cyclopropyl (B3062369) group can be leveraged to design potent and selective inhibitors for a range of enzyme targets. mdpi.com

Inhibition can be either reversible or irreversible. In competitive inhibition, a molecule structurally similar to the enzyme's natural substrate binds to the active site, preventing the substrate from binding. abpischools.org.uk Non-peptide inhibitors, which may not resemble the substrate, can offer greater stability against degradation by peptidases. youtube.com Some inhibitors are designed to mimic the transition state of an enzyme-catalyzed reaction, taking advantage of the enzyme's stabilizing effect to achieve high binding affinity. youtube.com Covalent inhibitors form a permanent bond with the enzyme, leading to irreversible inactivation. nih.govyoutube.com

Research has demonstrated the efficacy of cyclopropane derivatives as inhibitors for various enzymes:

Proteases: Dipeptidyl inhibitors incorporating a cyclopropane ring have been developed as potent, broad-spectrum inhibitors of coronavirus 3C-like (3CL) proteases, which are critical for viral replication. researchgate.net

Monoamine Oxidase (MAO): Tranylcypromine, a well-known cyclopropane-containing drug, is an irreversible inhibitor of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. youtube.com

Cyclopropane Fatty Acid Synthetase: This enzyme system can be inhibited by one of its own products, S-adenosylhomocysteine, in a classic example of product inhibition. mdpi.com

Sterol 14-α demethylase (CYP51): As a key enzyme in sterol biosynthesis, CYP51 is a target for antifungal drugs. Molecular docking studies have shown that certain amide derivatives containing a cyclopropane ring have a good binding affinity for the CYP51 protein, suggesting a mechanism for their antifungal action. nih.gov

Table 1: Examples of Enzyme Inhibition by Cyclopropane-Containing Compounds This table is interactive and allows for sorting and filtering of data.

| Compound Class/Name | Target Enzyme | Type of Inhibition | Therapeutic Area |

| Dipeptidyl Derivatives | Coronavirus 3CL Protease | Not Specified | Antiviral |

| Tranylcypromine | Monoamine Oxidase (MAO) | Irreversible | Antidepressant |

| Amide Derivatives | Sterol 14-α demethylase (CYP51) | Not Specified | Antifungal |

| S-adenosylhomocysteine | Cyclopropane Fatty Acid Synthetase | Product Inhibition | Endogenous Regulation |

Antimicrobial Properties, Including Antibacterial and Antifungal Effects

Many natural and synthetic compounds featuring a cyclopropane ring exhibit significant antimicrobial activity. nih.gov Their mechanisms of action can include the disruption of cell membranes or the inhibition of essential enzymes, such as those involved in fatty acid biosynthesis. mdpi.com

Antibacterial Activity: Research into cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. 011 demonstrated growth inhibition against a range of Gram-positive and Gram-negative bacteria. mdpi.com One analog, 2-Heptylcyclopropane-1-Carboxylic Acid, has been shown to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa and is effective at dispersing established bacterial biofilms. nih.gov Furthermore, a study on newly synthesized amide derivatives containing cyclopropane found that several compounds showed moderate inhibitory activity against Staphylococcus aureus and some activity against Escherichia coli. nih.gov

Antifungal Activity: The same classes of compounds often display antifungal properties. Cyclopropane fatty acids are known to possess antifungal activity, potentially by disrupting fungal membranes or inhibiting key enzymes in fatty acid synthesis. mdpi.com In a study of fifty-three amide derivatives containing cyclopropane, several compounds exhibited moderate to promising activity against Candida albicans. nih.gov Three compounds in particular showed excellent antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. nih.gov

Table 2: Antimicrobial Activity of Select Cyclopropane-Containing Compounds This table is interactive and allows for sorting and filtering of data.

| Compound/Class | Target Organism(s) | Observed Effect |

| Amide Derivatives (F8, F24, F42) | Candida albicans | Antifungal (MIC80 = 16 μg/mL) |

| Amide Derivatives (F5, F9, F29, F53) | Staphylococcus aureus | Antibacterial (MIC80 = 32-64 μg/mL) |

| 2-Heptylcyclopropane-1-Carboxylic Acid | S. aureus, P. aeruginosa | Growth inhibition and biofilm dispersal |

| Cyclopropane Fatty Acids | Gram-positive & Gram-negative bacteria | Growth inhibition |

Antiviral Effects

The cyclopropane moiety is a structural feature in several compounds with potent antiviral activity. nih.gov These molecules can interfere with various stages of the viral life cycle, from entry into host cells to replication.

One study identified four novel monocyclic cyclopropane acids, Sydocyclopropanes A–D, from a deep-sea-derived fungus, Aspergillus sydowii. All four compounds exhibited antiviral activity against the influenza A virus (H1N1), with IC50 values ranging from 26.7 to 77.2 μM. mdpi.com

In the context of coronaviruses, cyclopropane-based structures have been instrumental in designing broad-spectrum inhibitors of the 3C-like (3CL) protease, an enzyme essential for viral replication. These dipeptidyl inhibitors were found to be highly potent against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV. researchgate.net

Furthermore, synthetic analogs of nucleosides that incorporate a cyclopropane ring have been evaluated for antiviral properties. A study of methylenecyclopropane (B1220202) analogues found that certain 2-amino-6-cyclopropylamino-purine derivatives were highly potent against the Epstein-Barr virus (EBV). nih.gov Other compounds in the same series showed activity against varicella-zoster virus (VZV) and hepatitis B virus (HBV). nih.gov

Table 3: Antiviral Activity of Select Cyclopropane-Containing Compounds This table is interactive and allows for sorting and filtering of data.

| Compound/Class | Target Virus | IC50 / EC50 Value |

| Sydocyclopropane A | Influenza A (H1N1) | IC50 = 26.7 μM |

| 2-amino-6-cyclopropylamino-purine derivative (6e) | Epstein-Barr Virus (EBV) | EC50 ≈ 0.3 μM |

| 2,6-diaminopurine derivative (5h) | Hepatitis B Virus (HBV) | EC50 = 4 μM |

| 2-amino-6-methoxypurine analogue (5g) | Varicella Zoster Virus (VZV) | EC50 = 3.3 μM |

Antitumor Activities

The cyclopropane ring is present in several natural products that exhibit antitumor properties. nih.gov The rigid structure conferred by the ring can be crucial for the molecule's interaction with biological targets involved in cancer pathways, such as enzymes or structural proteins. mdpi.com

For instance, belactosins are natural products that act as covalent inhibitors of the 20S proteasome, a key target in cancer therapy. nih.gov These molecules contain a cyclopropane moiety and have been explored as potential leads for antitumor drugs. nih.gov Similarly, steroids such as cinanthrenol A and phrygiasterol, which contain cyclopropane rings, have demonstrated antitumor effects. mdpi.com The ability of cyclopropane-containing compounds to target specific eukaryotic cytoskeletons can modulate cell apoptosis and death in cancerous cells. mdpi.com

Neurochemical Interactions and Neuroprotective Potentials

Cyclopropane derivatives have been shown to interact with the central nervous system (CNS), demonstrating potential in neurochemical studies and as therapeutic agents for neurological disorders. Their constrained conformations can lead to high selectivity for specific receptor subtypes.

A notable example involves 1-aminocyclopropanecarboxylic acids (ACCs), which are potent and selective ligands for the glycine (B1666218) modulation site associated with the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is crucial for excitatory neurotransmission in the brain. nih.gov Synthetic cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) have also been developed as competitive antagonists for the NMDA receptor. mdpi.com

Beyond receptor modulation, cyclopropane-containing compounds can also inhibit key enzymes in the CNS. Tranylcypromine is a monoamine oxidase (MAO) inhibitor used clinically as an antidepressant. youtube.com The anesthetic properties of the simple molecule cyclopropane itself have been linked to its effects on neurotransmitter-gated ion channels, where it potentiates glycine receptors and inhibits NMDA and nicotinic acetylcholine (B1216132) receptors. nih.gov

Insecticidal Activities

The use of cyclopropane-containing compounds as insecticides is well-established, with the most prominent examples being the pyrethroids. mdpi.com Pyrethroids are synthetic derivatives of pyrethrins, which are natural insecticides found in chrysanthemum flowers. mdpi.com These compounds contain a cyclopropanecarboxylic acid ester core, which is essential for their potent insecticidal activity. mdpi.com

Structural features of the cyclopropane ring are critical for efficacy. For example, the presence of a gem-dimethyl group on the ring is important for the insecticidal action of many chrysanthemates and related esters. nih.gov Research has led to the development of novel pyrethroid derivatives with high insecticidal activity against various pests, including mosquitoes (Aedes aegypti, Culex quinquefasciatus), houseflies (Musca domestica), and cockroaches (Blattella germanica). mdpi.com

In addition to pyrethroids, derivatives of nicotinic acid have also been investigated for their insecticidal properties. A study on various nicotinic acid derivatives reported promising activity against agricultural pests such as the green peach aphid (Myzus persicae) and the American bollworm (Helicoverpa armigera). jocpr.com This suggests that combining a pyridine (B92270) nucleus, as found in nicotinic acid, with other structural motifs could yield effective insecticides. jocpr.com

Specific Receptor Interactions and Selectivity Studies

Retinoid X Receptor (RXR) Agonism of 2-Cyclopropylnicotinic Acid Analogs (e.g., LG100268)

LG100268 is a potent and selective agonist for the Retinoid X Receptor (RXR), demonstrating significant binding and activation of this nuclear receptor. It exhibits over 1,000-fold greater selectivity for RXR compared to the Retinoic Acid Receptor (RAR) medchemexpress.comrndsystems.com. This selective agonism allows for the specific activation of RXR-mediated signaling pathways. LG100268 has been instrumental in elucidating the distinct biological roles of RXR, independent of RAR activation. Research has shown that LG100268 can activate RXR homodimers, leading to the transcriptional activation of target genes medchemexpress.comrndsystems.com.

LG100268 demonstrates high affinity for all three RXR subtypes: alpha (α), beta (β), and gamma (γ). The binding affinities (Ki) and effective concentrations (EC50) are in the low nanomolar range, indicating a potent interaction with all subtypes. This broad-spectrum agonism across RXR subtypes allows for the modulation of a wide array of physiological processes regulated by these receptors.

| Subtype | Ki (nM) | EC50 (nM) |

| RXR-α | 3.4 | 4 |

| RXR-β | 6.2 | 3 |

| RXR-γ | 9.2 | 4 |

Table 1: Binding affinities (Ki) and effective concentrations (EC50) of LG100268 for RXR subtypes. Data sourced from MedchemExpress.com. medchemexpress.com

The selective activation of RXRs by agonists like LG100268 has been shown to influence several critical biological pathways, including those involved in cell fate and enzymatic activity.

Research has demonstrated that the RXR-selective ligand LG100268 can induce apoptosis, a form of programmed cell death, in leukemic cells rndsystems.com. In studies using the human acute promyelocytic leukemia (APL) cell line NB4, LG100268 was found to inhibit cell proliferation in a dose-dependent manner and accelerate apoptosis over time nih.gov. This effect is associated with cell cycle arrest at the G0/G1 phase nih.gov.

The apoptotic mechanism involves the downregulation of key survival proteins. Treatment with LG100268 has been shown to significantly decrease the protein levels of Survivin, an inhibitor of apoptosis, as well as c-Myc and cyclinD1, which are involved in cell proliferation nih.gov. Furthermore, the cleavage of PARP, a hallmark of apoptosis, is observed in LG100268-treated cells nih.gov. The signaling pathways implicated in these effects include the increased phosphorylation of p38 MAPK and decreased phosphorylation of ERK, suggesting that the MEK/ERK and p38 MAPK pathways are involved in the pro-apoptotic effects of LG100268 in APL cells nih.gov.

In other breast cancer models, LG100268 has been shown to reduce tumor burden by decreasing cell proliferation and inducing apoptosis nih.gov. In combination with anti-PD-L1 antibodies, it significantly increased the infiltration of cytotoxic CD8 T cells and apoptosis in a triple-negative breast cancer model nih.govnih.gov.

LG100268 has been observed to induce the activity of tissue transglutaminase (TGase) in the HL-60 human promyelocytic leukemia cell line rndsystems.com. Tissue transglutaminase (TG2) is an enzyme involved in various cellular processes, including the stabilization of proteins during apoptosis, which can prevent the exposure of neoantigens to the immune system mdpi.com. The modulation of TGase activity by RXR agonists highlights a potential mechanism through which these compounds can influence cellular function and immune responses.

Investigations of RXR-Mediated Biological Pathways

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Modulation by Cyclopropyl-Containing Compounds

Cyclopropyl-containing compounds have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) nih.govnih.gov. mGluR5 is a G-protein coupled receptor widely expressed in the central nervous system and is involved in modulating neuronal excitability and synaptic plasticity nih.govresearchgate.net.

Novel PAMs based on a trans-2-phenylcyclopropane amide scaffold have been designed and synthesized nih.govnih.gov. These compounds bind to an allosteric site on the mGluR5 transmembrane domain, enhancing the receptor's response to its endogenous ligand, glutamate nih.govmdpi.com. One such compound, designated 3a, demonstrated promising activity with a potency of 30 μM in inhibiting nitric oxide production in microglial cell cultures, a measure of its potential neuroprotective activity nih.govnih.gov. This was a 4.5-fold greater potency than the lead compound, 3,3′-difluorobenzaldazine (DFB) nih.govnih.gov. Importantly, compound 3a showed no detectable toxicity at concentrations up to 1000 μM nih.govnih.gov. These findings suggest that cyclopropyl-containing compounds represent a promising new class of mGluR5 modulators for further investigation nih.gov.

Inhibition of LPS-Stimulated Nitric Oxide Production

Research literature does not provide specific details on the direct activity of this compound in inhibiting lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production. However, studies on related nicotinic acid derivatives, such as nicotinamide, have shown that they can prevent the induction of nitric oxide synthase (NOS) mRNA in macrophages stimulated by LPS and interferon-gamma. nih.gov This inhibition is part of a broader anti-inflammatory effect. nih.govnih.govnih.govmdpi.comsemanticscholar.org Nicotinamide has been observed to inhibit NO production in activated macrophages in a dose-dependent manner by preventing the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.govnih.gov

Conformational Requirements for Glutamate Receptor Agonism

The spatial arrangement, or conformation, of molecules is critical for their ability to bind to and activate receptors. For analogs of this compound, specifically conformationally constrained glutamate analogs like 2-(2-carboxycyclopropyl)glycines (CCGs), the three-dimensional structure dictates their selectivity for different glutamate receptor subtypes. nih.govbohrium.com

Studies using these rigid analogs have helped deduce the specific conformations of the neurotransmitter L-glutamate that are required to activate distinct receptor types. nih.gov It has been proposed that each subtype of glutamate receptor requires a specific conformation of L-glutamate for selective activation. nih.gov

For metabotropic glutamate receptors (mGluRs), an extended "anti-anti" conformation is speculated to be necessary for agonism. This was determined because the structures of selective mGluR agonists, such as certain CCG isomers, closely mimic this extended shape. nih.gov In contrast, ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors, appear to require a more folded "gauche+/gauche+" conformation of glutamate for activation. nih.govnih.gov The cyclopropane ring in these analogs restricts the molecule's rotation, locking it into a specific shape that allows for this precise targeting of receptor subtypes. researchgate.net

| Receptor Type | Required Conformation | Active Analogs |

| Metabotropic (mGluR) | Extended (anti-anti) | L-2-(2-carboxycyclopropyl)glycine-I (L-CCG-I) |

| Ionotropic (NMDA, Kainate) | Folded (gauche+/gauche+) | L-2-(2-carboxycyclopropyl)glycine-IV (L-CCG-IV) |

Molecular Mechanisms and Pathway Modulations

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

A primary mechanism of action for analogs of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH). nih.govnih.gov This mitochondrial enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.govnih.gov DHODH catalyzes the fourth step in this pathway: the conversion of dihydroorotate to orotate. nih.govpatsnap.com

Inhibitors of DHODH, such as the active metabolite of leflunomide (B1674699), bind to the enzyme's ubiquinone binding channel, effectively blocking its function. nih.govpatsnap.com This action halts the production of uridine (B1682114) monophosphate (UMP), leading to a depletion of the pyrimidine (B1678525) pool within the cell. nih.govcancer.gov

Effects on Cell Cycle Progression and DNA Synthesis

The inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides have profound effects on cell proliferation. mdpi.comnih.gov Since pyrimidines are necessary for the synthesis of DNA and RNA, blocking their production leads to a halt in these critical processes. nih.govpatsnap.com

This pyrimidine starvation forces cells to pause their progression through the cell cycle. researchgate.netnih.govresearchgate.net Specifically, many studies have shown that DHODH inhibition induces cell cycle arrest in the S phase, the phase during which DNA synthesis occurs. researchgate.netnih.gov This effect is particularly potent in rapidly dividing cells, which are heavily reliant on the de novo pyrimidine synthesis pathway to support their high rate of proliferation. nih.gov

Immunosuppressant and Antiproliferative Applications

The dependence of rapidly proliferating cells on de novo pyrimidine synthesis makes DHODH an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell growth, such as autoimmune disorders and cancer. patsnap.comresearchgate.netelifesciences.org

Immunosuppressant Applications: Activated lymphocytes (T and B cells) undergo rapid proliferation as part of an immune response. By inhibiting DHODH, compounds can suppress the proliferation of these immune cells, leading to an immunosuppressive effect. patsnap.compatsnap.com This is the principle behind the use of DHODH inhibitors like leflunomide and teriflunomide (B560168) in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. patsnap.compatsnap.com

Antiproliferative Applications: Cancer cells are also characterized by rapid and uncontrolled proliferation and are therefore highly sensitive to the inhibition of pyrimidine synthesis. nih.govelifesciences.org Depriving cancer cells of the necessary building blocks for DNA and RNA synthesis effectively inhibits tumor growth. patsnap.compatsnap.com DHODH inhibitors have shown promise in oncology, with research exploring their potential in treating various cancers, including acute myeloid leukemia (AML). nih.govnih.gov

Structure-Activity Relationships of DHODH Inhibitors

The effectiveness of DHODH inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how modifying different parts of a molecule affects its biological activity, providing a roadmap for designing more potent and selective drugs. nih.govresearchgate.net

For pyrimidine-based analogs that inhibit DHODH, several structural features have been identified as crucial for activity:

Intact Pyrimidine Ring: The core amide and imide groups of the pyrimidine-like ring are essential for significant enzyme inhibition. nih.gov

Carboxylic Acid Group: A carboxylic acid group at the 6-position of the ring is a critical requirement for binding to the enzyme's active site. nih.gov Replacing this group with others, like sulfonamides or tetrazoles, generally reduces inhibitory activity. nih.gov

Substitutions at the 5-position: There appears to be a steric limitation at the 5-position of the ring, suggesting a negatively charged enzyme substituent may be located nearby. nih.gov

For other classes of DHODH inhibitors, such as analogs of leflunomide's active metabolite, the SAR indicates that modifications to various parts of the molecule can fine-tune its potency and pharmacokinetic properties. nih.gov These studies help in optimizing lead compounds to create drugs with improved efficacy. nih.gov

| Molecular Feature | Importance for DHODH Inhibition | Reference |

| Pyrimidine Ring Integrity | Intact amide and imide groups are required. | nih.gov |

| 6-Carboxylic Acid | Essential for significant enzyme inhibition; preferred over other acidic groups. | nih.gov |

| 5-Position Substitution | Subject to steric limitations; suggests proximity to a charged enzyme residue. | nih.gov |

| Hydrophobic Side Chains | Modifications can significantly alter potency and species specificity. | nih.govnih.gov |

Interaction with Nucleotide Metabolism Pathways in Cancer Development

The metabolic reprogramming of cancer cells to support uncontrolled proliferation is a well-established hallmark of cancer. nih.gov One of the critical metabolic alterations is the increased demand for nucleotides, the building blocks of DNA and RNA. nih.gov Consequently, the enzymatic pathways responsible for nucleotide synthesis are considered attractive targets for anticancer drug development. nih.gov

While direct studies on the interaction of this compound with nucleotide metabolism pathways are not extensively available, research on analogous structures provides insight into potential mechanisms. For instance, compounds that feature a 2′-amino-5′-cyclopropyl nicotinic acid moiety have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov Notably, these compounds are structurally distinct from traditional DHODH inhibitors like leflunomide and teriflunomide, suggesting a different binding mode or mechanism of action. nih.gov The inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA replication and RNA synthesis, thereby impeding the proliferation of cancer cells. nih.govnih.gov

Proliferating cancer cells, in contrast to most differentiated cells, often rely on the de novo synthesis pathways for both purines and pyrimidines to meet their high demand for nucleotides. nih.govnih.gov This dependency makes the enzymes in these pathways, such as carbamoyl-phosphate synthetase 2 (CPS2), aspartate transcarbamoylase (ATCase), dihydroorotase (DHO), and DHODH, critical for tumor growth and survival. nih.gov Therefore, the investigation of cyclopropyl-containing nicotinic acid derivatives as potential modulators of these pathways remains a promising area of cancer research.

Synergistic Biological Effects with Other Pharmacological Agents (e.g., Synthetic Oleanane (B1240867) Triterpenoids)

The combination of different pharmacological agents is a common strategy in cancer therapy to enhance efficacy, overcome resistance, and reduce toxicity. nih.gov Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest. nih.gov

While there is no direct evidence of synergistic effects between this compound and synthetic oleanane triterpenoids, studies on a closely related analog, 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268), have demonstrated such interactions. Research has shown that synthetic oleanane triterpenoids exhibit additive or synergistic effects when combined with LG100268, a rexinoid. These combinations have been noted for their ability to induce cell differentiation.

Synthetic oleanane triterpenoids are a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. Their mechanisms of action are multifaceted, involving the modulation of several signaling pathways, including the Keap1/Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. The potential for synergistic interactions with nicotinic acid derivatives could lead to novel therapeutic strategies that target multiple pathways involved in carcinogenesis.

Enzymatic Cyclopropane Ring-Opening Reactions and Biological Function

The cyclopropane ring is a unique structural motif present in various natural products and synthetic molecules that can undergo enzymatic ring-opening reactions, leading to the formation of a reactive intermediate capable of covalently modifying biological targets. wgtn.ac.nz This mechanism of action is a key feature of certain bioactive compounds. wgtn.ac.nz However, there is currently no available scientific literature to suggest that this compound undergoes such enzymatic cyclopropane ring-opening reactions or that this is a primary mechanism for its biological activity. The following sections describe this mechanism in the context of other cyclopropane-containing molecules.

Proposed Mechanisms for Bioactive 1,2-Cyclopropyl Carbohydrates

Research into bioactive 1,2-cyclopropyl carbohydrates has proposed a mechanism of inhibition that involves an enzymatic cyclopropane ring-opening. wgtn.ac.nz It is suggested that these compounds act as mechanism-based inhibitors, where the target enzyme catalyzes the opening of the strained cyclopropane ring. wgtn.ac.nzwgtn.ac.nz

The proposed mechanism involves the following steps:

Enzymatic Attack: A nucleophilic residue within the active site of the target enzyme attacks one of the carbons of the cyclopropane ring. wgtn.ac.nzwgtn.ac.nz

Ring Opening: This nucleophilic attack leads to the cleavage of a carbon-carbon bond in the cyclopropane ring, forming a covalent enzyme-inhibitor intermediate. wgtn.ac.nz

Carbanion Formation: The ring-opening can result in the formation of a carbanion, which can be stabilized by electron-withdrawing groups attached to the cyclopropane ring. wgtn.ac.nz

A study on a series of 1,2-cyclopropyl carbohydrate derivatives found that the bioactivity was consistent with a target-based activation mechanism involving an enzymatic cyclopropane ring-opening. wgtn.ac.nzwgtn.ac.nz This was supported by the observation of a diastereoselective preference for the α-stereoisomer of the cyclopropane ring. wgtn.ac.nzwgtn.ac.nz

Involvement in Protein Transport and Localization (Vesicle Tethering)

The processes of protein transport and localization are fundamental to maintaining cellular organization and function. Vesicle tethering is a critical step in vesicular transport, where transport vesicles are initially and specifically linked to their target membranes before SNARE-mediated fusion. This process is mediated by tethering proteins and complexes.

Currently, there is no scientific evidence linking this compound or its potential metabolites from ring-opening reactions to the regulation of protein transport or vesicle tethering. The cellular machinery responsible for these processes, such as the p115 tethering protein that links COPI vesicles to the Golgi membrane by binding to Giantin and GM130, operates through specific protein-protein and protein-lipid interactions. nih.gov Any potential role for a small molecule like this compound in modulating these complex processes would require further investigation.

Computational Chemistry and Molecular Modeling of 2 Cyclopropylnicotinic Acid

Application of Computational Methods to 2-Cyclopropylnicotinic Acid and its Analogs

Ab Initio Methods for High-Accuracy Predictions